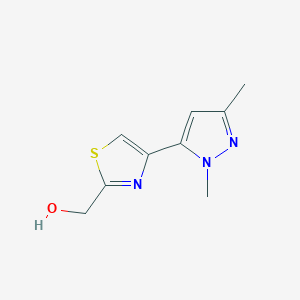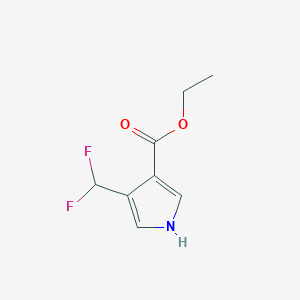![molecular formula C6H7FN2OS B11793728 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano and thiazole ring fused together, with a fluorine atom at the 7th position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable thiazole derivative, which undergoes fluorination followed by cyclization with a pyrano precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Comparación Con Compuestos Similares
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine can be compared with other similar compounds, such as:
6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine: This compound lacks the fluorine atom at the 7th position, which may result in different chemical and biological properties.
4H-pyrano[3,4-d]thiazol-4-one,6,7-dihydro-: This compound has a different functional group at the 4th position, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C6H7FN2OS |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C6H7FN2OS/c7-3-1-10-2-4-5(3)11-6(8)9-4/h3H,1-2H2,(H2,8,9) |
Clave InChI |
GOKZIFRYZOTBBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CO1)N=C(S2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)


![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)






![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
